3-氟-2-碘甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

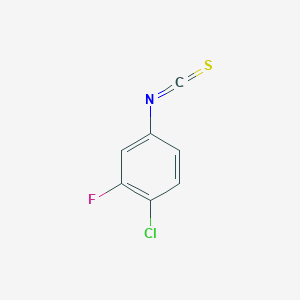

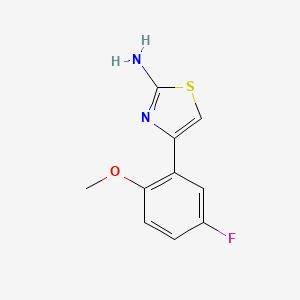

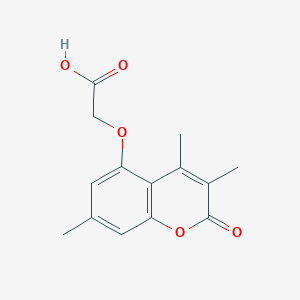

3-Fluoro-2-iodotoluene is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as a derivative of toluene with a fluorine atom at the third position and an iodine atom at the second position on the benzene ring. This compound is likely to be of interest in the field of synthetic organic chemistry due to the presence of both fluorine and iodine, which are significant for various chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 3-fluoro-2-iodotoluene can be achieved through the use of iodoarene catalysts, as demonstrated in the catalytic fluorination of 1,3-dicarbonyl compounds . Although the paper does not directly describe the synthesis of 3-fluoro-2-iodotoluene, the methodologies discussed could potentially be adapted for its synthesis. For instance, the use of iodoarene catalysts such as o-iodotoluene in the presence of m-CPBA as a terminal oxidant could be a viable pathway for introducing a fluorine atom into the toluene ring .

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-iodotoluene would consist of a benzene ring with a methyl group, a fluorine atom, and an iodine atom attached to it. The presence of these substituents would influence the electronic properties of the molecule, potentially making it a useful intermediate in organic synthesis. The papers provided do not directly analyze the molecular structure of 3-fluoro-2-iodotoluene, but the reactivity of similar iodoarene compounds suggests that the iodine and fluorine substituents could be leveraged for further chemical transformations .

Chemical Reactions Analysis

The chemical reactivity of iodoarene compounds, which are structurally related to 3-fluoro-2-iodotoluene, has been explored in several reactions. For example, p-iodotoluene difluoride has been used to react with terminal alkynes to form fluoroalkenyliodonium salts, which could be further converted to fluoroiodoalkenes . Additionally, iodoarene compounds have been used as catalysts in the aminofluorination of homoallylamine derivatives, leading to the formation of N-tosyl-3-fluoropyrrolidines . These reactions highlight the potential utility of 3-fluoro-2-iodotoluene in various synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-iodotoluene can be inferred from the properties of related compounds. The presence of both iodine and fluorine atoms would likely make the compound relatively dense and possibly reactive due to the polarizability of iodine and the electronegativity of fluorine. The papers do not provide specific data on the physical properties of 3-fluoro-2-iodotoluene, but the methodologies used for the synthesis and reactions of similar compounds suggest that it would be a valuable compound in synthetic organic chemistry .

科学研究应用

催化应用

3-氟-2-碘甲苯已被用于各种催化应用。例如,它已被用于1,3-二羰基化合物的催化氟化反应,通过碘芳烃催化剂的协助展现出高效性(Kitamura, Muta, & Kuriki, 2013)。此外,它在β-二羰基化合物的电化学氟化中的作用也被注意到,特别是用于直接在这些化合物的特定位置引入氟原子(Hara et al., 1998)。

合成和转化

3-氟-2-碘甲苯在合成化学中扮演着重要角色,特别是在氟代烯烃的立体选择性合成中。研究表明,它与末端炔烃反应可产生各种含氟化合物(Yoshida & Hara, 2008)。该化合物还有助于2,2-二氟乙基芳烃的合成,展示了它在氟代苯乙烯衍生物氟化中的实用性(Kitamura, Muta, & Oyamada, 2015)。

光谱和热力学性质

研究还探讨了3-氟-2-碘甲苯的电子和振动光谱,为其热力学功能提供了见解。这包括其红外和拉曼光谱的报告,以及各种热力学值的计算(Goel, 1984)。

电荷分离和能垒

研究深入探讨了取代基(包括3-氟-2-碘甲苯)对铜表面苯基偶联反应的影响。这项研究特别强调了这些过程中电荷分离和能垒的性质(Meyers & Gellman, 1995)。

安全和危害

Safety data sheets suggest that 3-Fluoro-2-iodotoluene should be handled with care. It is advised to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

It’s known that fluorinated compounds can interact with a variety of biological targets, enhancing the lipophilicity, membrane permeability, metabolism, and therapeutic properties of drug molecules .

Mode of Action

It’s known that fluorinated compounds can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, the conversion of fluorophenols via catechol 1,2-dioxygenase involves the introduction of ortho-hydroxyl groups and ring cleavage by catechol dioxygenase .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, can influence its bioavailability .

Result of Action

It’s known that fluorinated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2-iodotoluene can be influenced by various environmental factors. For instance, the compound should be stored and handled properly to prevent spillage or leakage .

属性

IUPAC Name |

1-fluoro-2-iodo-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHRYDHCFKJKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

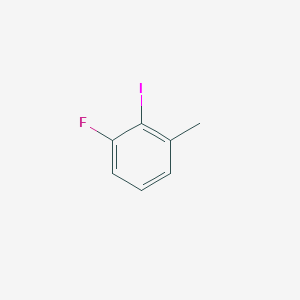

Molecular Formula |

C7H6FI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397106 |

Source

|

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883502-14-5 |

Source

|

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)